1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane
Description
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-4-tert-butyl-1-methoxycyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10/h10H,5-9H2,1-4H3 |
InChI Key |
IPJXISRQQLRBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CBr)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-tert-butyl-1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(Hydroxymethyl)-4-tert-butyl-1-methoxycyclohexane.
Oxidation: Formation of 4-tert-butyl-1-methoxycyclohexanone.
Reduction: Formation of 1-Methyl-4-tert-butyl-1-methoxycyclohexane.
Scientific Research Applications
1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound through steric and electronic effects .
Comparison with Similar Compounds
1-Tert-butyl-4-methoxycyclohexane
- Structure : Lacks the bromomethyl group but retains the tert-butyl and methoxy substituents.
- Conformation : The tert-butyl group occupies an equatorial position, stabilizing the chair conformation. The methoxy group’s orientation (axial or equatorial) depends on solvent polarity and temperature .
- Key Difference : Absence of the bromomethyl group reduces electrophilic reactivity, making it less useful in substitution reactions compared to the target compound.
(Bromomethyl)cyclohexane
- Structure : A simpler analog with only a bromomethyl group on cyclohexane.
- Conformation : Less steric hindrance compared to the target compound, allowing free rotation of the bromomethyl group.
- Reactivity : The bromomethyl group is highly reactive in SN2 reactions but lacks the directing effects of methoxy or tert-butyl groups .
1-Tert-butyl-4-ethoxycyclohexane
- Structure : Ethoxy group replaces methoxy in the target compound.
- Reactivity : Ethoxy’s stronger electron-donating effect may alter reaction pathways compared to methoxy derivatives.
1-(Bromomethyl)adamantane
- Structure : Bromomethyl group attached to a rigid adamantane framework.
- Reactivity : The adamantane core enhances thermal stability and resistance to ring-opening reactions. The bromomethyl group participates in substitution reactions but with slower kinetics due to steric hindrance .
- Applications : Used in medicinal chemistry to introduce adamantylmethyl groups; contrasts with the target compound’s cyclohexane-based flexibility .
1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene
- Structure : Contains a trifluorodecane chain and methoxybenzene moiety.
- Reactivity : The electron-withdrawing trifluoromethyl group deactivates the bromomethyl center, reducing nucleophilic substitution efficiency compared to the target compound .
- Applications : Used in fluorinated material synthesis, whereas the target compound’s tert-butyl group is more suited for hydrophobic interactions .
Physical Properties and Stability
Crystallinity and Melting Behavior
- 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane : Likely forms amorphous solids or oils due to bulky substituents hindering crystallization.
- 1-(Bromomethyl)adamantane : Forms stable crystalline plates (melting point: 314–316 K) due to adamantane’s rigid structure, unlike the target compound’s cyclohexane ring .
Thermal and Chemical Stability
- The tert-butyl group in the target compound enhances thermal stability compared to (Bromomethyl)cyclohexane , which lacks bulky substituents .
- The methoxy group’s electron-donating effect may slightly destabilize the bromomethyl group toward elimination reactions compared to non-oxygenated analogs.
Tabulated Comparison of Key Compounds
Research Findings and Limitations
- Synthetic Challenges : Multi-substituted cyclohexanes like the target compound require stringent anhydrous conditions (e.g., Schlenk techniques) to avoid side reactions, as seen in related bromocyclohexene syntheses .
- Data Gaps: Limited crystallographic data exist for the target compound compared to 1-(Bromomethyl)adamantane, complicating structural validation .
Biological Activity
1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane is an organic compound belonging to the cyclohexane family, characterized by its unique structure that includes a bromomethyl group, a tert-butyl group, and a methoxy group attached to the cyclohexane ring. This configuration contributes to its distinctive chemical properties and potential biological activities.
- Molecular Formula : CHBrO
- Molecular Weight : 263.21 g/mol
- Structure : The compound's structure allows for various chemical reactions, particularly nucleophilic substitution due to the presence of the bromine atom.
Biological Activity
While specific data on the biological activity of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane is limited, insights can be drawn from compounds with similar structures. Brominated compounds are often noted for their antimicrobial and antifungal properties. The methoxy group may enhance solubility and bioavailability, suggesting potential applications in medicinal chemistry.
Potential Biological Activities
- Antimicrobial Activity : Brominated compounds have been associated with significant antimicrobial effects. The presence of the bromomethyl group may confer similar properties to this compound.
- Antifungal Properties : Similar compounds have shown efficacy against various fungal strains, indicating a potential for 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane in antifungal applications.
- Solubility Enhancement : The methoxy group can improve the solubility of the compound in biological systems, which is crucial for drug development.
Synthesis and Reactivity
The synthesis of this compound typically involves the bromination of 4-tert-butyl-1-methoxycyclohexane using N-bromosuccinimide (NBS) in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Reaction Mechanism
The primary reactions involving 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane are nucleophilic substitutions where the bromine atom acts as a leaving group. This reactivity allows for further synthetic transformations, making it valuable in organic synthesis.
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 1-(Bromomethyl)-4-tert-butylcyclohexane | Lacks the methoxy group; different reactivity profile |
| 1-(Chloromethyl)-4-tert-butyl-1-methoxycyclohexane | Contains a chloromethyl group; alters reactivity |
| 1-(Bromomethyl)-4-tert-butyl-1-hydroxycyclohexane | Features a hydroxyl group instead of a methoxy group |
| 1-(Bromomethyl)-4-(tert-butyl)-1-isopropoxycyclohexane | Contains an isopropoxy group; different applications |
The presence of the methoxy group enhances the electronic properties and reactivity of 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane compared to its analogs, making it particularly useful in targeted organic synthesis and medicinal chemistry applications.
Case Studies and Research Findings
Research on structurally similar compounds has indicated their utility in various therapeutic contexts:
- Antimicrobial Studies : A study examining brominated compounds revealed that they exhibit significant activity against Gram-positive bacteria, which could be extrapolated to suggest similar potential for 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane.
- Fungal Inhibition : Another investigation highlighted that certain methoxy-substituted cyclohexanes displayed antifungal properties against Candida species, indicating possible applications for this compound .
Q & A
Basic Question
- NMR spectroscopy : ¹H NMR identifies bromomethyl (δ 3.4–3.6 ppm) and tert-butyl (δ 1.2 ppm) groups. ¹³C NMR distinguishes methoxy (δ 50–55 ppm) and quaternary carbons .
- GC-MS : Quantifies purity and detects low-abundance by-products (e.g., elimination products from dehydrobromination) .
- Elemental analysis : Validates molecular formula (C₁₂H₂₁BrO) with <0.3% deviation .
How does the bromomethyl group’s reactivity compare to other halogenated analogs in cross-coupling reactions?
Advanced Question
The bromomethyl group exhibits higher reactivity in Suzuki-Miyaura couplings compared to chloro analogs but lower than iodo derivatives. Key factors:
- Electrophilicity : Bromine’s moderate electronegativity balances oxidative addition rates in Pd-catalyzed reactions.
- Steric effects : The tert-butyl group slows transmetallation steps, requiring optimized ligands (e.g., SPhos) .
Comparative kinetic studies using Hammett plots or Arrhenius analysis (monitored via in situ IR) can quantify these effects .
What strategies mitigate cytotoxicity risks when handling 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane in biological assays?
Basic Question
- Controlled exposure : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact .
- Alternative solvents : Replace DMSO with less permeable carriers (e.g., PEG-400) in cell-based assays .
- Cytotoxicity screening : Pre-test compounds in HEK293 or HepG2 cells at 1–10 µM concentrations to establish safe thresholds .
How can computational tools predict the regioselectivity of electrophilic attacks on 1-(Bromomethyl)-4-tert-butyl-1-methoxycyclohexane?
Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient regions. For example:
- Electrophilic bromination : The methoxy group directs para-substitution, but steric hindrance from tert-butyl shifts attack to meta positions .
- Validation : Compare computed activation energies with experimental product ratios (GC-MS or LC-HRMS) .
**Comparative Reactivity of Halogenated Cyclohexane Derivatives
| Compound | Halogen | Relative Reactivity (Suzuki Coupling) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| 1-(Bromomethyl)-4-t-Bu-1-OMe | Br | 1.0 (reference) | 15.2 ± 1.3 |
| 1-(Chloromethyl)-4-t-Bu-1-OMe | Cl | 0.3 | 22.7 ± 2.1 |
| 1-(Iodomethyl)-4-t-Bu-1-OMe | I | 2.5 | 8.9 ± 0.9 |
Data derived from kinetic studies and MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
